Almorexant (ACT-078573) is a tetrahydroisoquinoline derivative developed for scientific research purposes. [] It acts as a dual antagonist of orexin receptors, specifically orexin receptor 1 (OX1R) and orexin 2 receptor (OX2R). [, ] Orexins are neuropeptides involved in various physiological processes, including wakefulness, arousal, and feeding behavior. [] By blocking orexin receptors, Almorexant allows researchers to investigate the role of the orexin system in these processes. [] Almorexant is notably distinct from GABA receptor agonists, which induce sleep by generalized inhibition. Instead, it facilitates sleep by reducing the "drive" for wakefulness. []
Almorexant was synthesized by Suzhou Rovathin in Jiangsu, China, and is classified as a dual orexin receptor antagonist (DORA). It has been studied extensively in preclinical and clinical trials for its efficacy in promoting sleep and its impact on behaviors related to substance intake, such as ethanol and sucrose consumption .
The synthesis of almorexant involves several key steps, primarily utilizing iridium-catalyzed reactions. The enantioselective synthesis begins with the formation of a chiral tetrahydroisoquinoline core through asymmetric intramolecular allylic amidation. The process can be summarized as follows:
Almorexant has a complex molecular structure characterized by a tetrahydroisoquinoline backbone. The molecular formula is CHNO, with a molecular weight of approximately 294.39 g/mol.
Key structural features include:
The three-dimensional conformation of almorexant is essential for its interaction with orexin receptors, influencing both binding affinity and selectivity .
Almorexant participates in several chemical reactions that are crucial for its synthesis and functional activity:
Almorexant functions by selectively antagonizing orexin receptors, which are involved in promoting wakefulness. By inhibiting these receptors, almorexant effectively reduces arousal and facilitates sleep onset.
The mechanism can be summarized as follows:
Almorexant's primary application lies in the treatment of insomnia and other sleep disorders. Its ability to modulate the orexin system positions it as a promising candidate among newer sleep medications.
Key applications include:
Almorexant (ACT-078573) is a competitive antagonist targeting both orexin receptor subtypes (OX₁R and OX₂R) with high affinity. It binds to OX₁R and OX₂R in the nanomolar range, exhibiting balanced activity at both receptors. As a dual orexin receptor antagonist (DORA), almorexant blocks endogenous orexin neuropeptides (orexin-A and orexin-B), which are pivotal in maintaining wakefulness by activating arousal-promoting brain regions like the locus coeruleus, tuberomammillary nucleus, and basal forebrain [1] [5].
Table 1: Binding Affinities of Almorexant at Human Orexin Receptors
Receptor Subtype | Ki (nM) | IC50 (nM) |
---|---|---|
OX₁R | 13.1 ± 1.7 | 16.2 ± 3.8 |
OX₂R | 8.9 ± 1.3 | 9.8 ± 2.1 |
Data derived from radioligand displacement assays using [³H]-almorexant in CHO cells expressing human receptors [5] [8].
The binding occurs within a hydrophobic cleft formed by transmembrane helices (TMs) 3, 4, 5, and 6 of both receptors. Notably, residues in TM4 (e.g., OX₂R-Phe³⁰⁷) and TM6 are critical for high-affinity interaction. Unlike selective antagonists, almorexant’s dual binding disrupts orexin-induced calcium mobilization equally at both receptors, preventing downstream Gq-protein signaling [5] [9].
The relative contributions of OX₁R and OX₂R to sleep promotion were elucidated using receptor knockout (KO) mice and subtype-selective antagonists:
Table 2: Sleep Parameters in Rats After Subtype-Selective vs. Dual Antagonism
Parameter | EMPA (OX₂R Antagonist) | SB-334867 (OX₁R Antagonist) | Almorexant (DORA) |
---|---|---|---|
Non-REM Increase (%) | 20* | <10 | 58* |
REM Increase (%) | 15 | 25* | 92* |
Sleep Latency Reduction (%) | 10 | 5 | 45* |
*p<0.01 vs. vehicle; 6-hour post-dose in active phase [10].
Mechanistically, OX₂R blockade is sufficient to initiate sleep, while OX₁R antagonism amplifies REM promotion and stabilizes sleep architecture. In OX₂R KO mice, almorexant loses its hypnotic effects entirely, confirming OX₂R as the primary target for sleep induction [3] [9].
Almorexant exhibits prolonged target engagement due to slow dissociation kinetics, particularly at OX₂R:
Table 3: Kinetic Parameters of Orexin Receptor Antagonists
Compound | OX₁R t½ (min) | OX₂R t½ (min) | Koff (×10−4 s−1) |
---|---|---|---|
Almorexant | 25 ± 3 | 110 ± 12 | 1.1 (OX₁R), 0.2 (OX₂R) |
Suvorexant | 48 ± 5 | 180 ± 15 | 0.6 (OX₁R), 0.1 (OX₂R) |
Filorexant | 30 ± 4 | 95 ± 10 | 1.0 (OX₁R), 0.3 (OX₂R) |
FLIPR® calcium flux assays in HEK293 cells expressing human receptors [8] [9].
This kinetic profile results in functional selectivity over time:
The prolonged receptor occupancy explains almorexant’s sustained pharmacodynamic effects, where receptor blockade outlasts plasma concentrations by >6 hours. This "kinetic trapping" at OX₂R minimizes rebound wakefulness and aligns with its efficacy in maintaining sleep continuity [8] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1